molecular formula C10H11N B1416297 N-ethyl-3-ethynylaniline CAS No. 1021135-66-9

N-ethyl-3-ethynylaniline

Cat. No.: B1416297
CAS No.: 1021135-66-9
M. Wt: 145.2 g/mol
InChI Key: IMXBXBZQXNYPIX-UHFFFAOYSA-N
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Description

N-ethyl-3-ethynylaniline is an organic compound with the molecular formula C10H11N It is characterized by the presence of an ethyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-3-ethynylaniline can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-ethynylaniline

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Anhydrous conditions (e.g., dry tetrahydrofuran)

    Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-ethynylaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

N-ethyl-3-ethynylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-3-ethynylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity.

Comparison with Similar Compounds

N-ethyl-3-ethynylaniline can be compared with other similar compounds, such as:

    N-ethyl-3-ethynylbenzamide: Similar structure but with an amide group instead of an amine.

    N-ethyl-3-ethynylphenol: Similar structure but with a hydroxyl group instead of an amine.

    N-ethyl-3-ethynylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.

Properties

IUPAC Name

N-ethyl-3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8,11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBXBZQXNYPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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